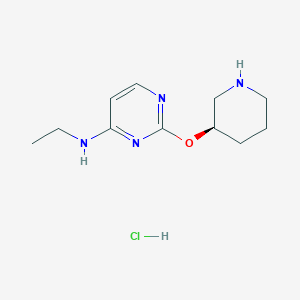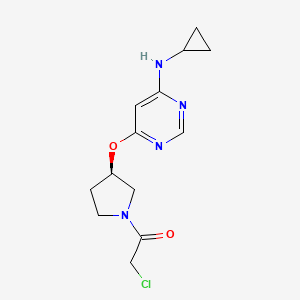
(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride
Descripción general
Descripción
(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride, also known as DPCPX, is a highly selective antagonist of the adenosine A1 receptor. It has been widely used in scientific research to study the physiological and biochemical effects of adenosine signaling pathways.
Mecanismo De Acción
(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride selectively binds to the adenosine A1 receptor and blocks its activation by endogenous adenosine. This results in the inhibition of downstream signaling pathways that are regulated by the receptor. The precise mechanism of action of this compound is still not fully understood and is an area of ongoing research.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been implicated in the regulation of cardiovascular function, neurotransmitter release, and inflammation. This compound has also been shown to modulate the activity of ion channels and other signaling pathways in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride is a highly selective antagonist of the adenosine A1 receptor, which makes it an ideal tool for studying the physiological and biochemical effects of adenosine signaling pathways. However, its high selectivity also limits its use in studying the role of other adenosine receptor subtypes. Additionally, this compound has a relatively short half-life, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on (S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride. One area of interest is the development of more potent and selective antagonists of the adenosine A1 receptor. Another area of research is the investigation of the role of adenosine signaling pathways in the regulation of immune function and inflammation. Additionally, there is ongoing research on the potential therapeutic applications of adenosine receptor antagonists in the treatment of various diseases, including cardiovascular disease and cancer.
Aplicaciones Científicas De Investigación
(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions. It has been shown to play a critical role in regulating cardiovascular function, neurotransmitter release, and inflammation. This compound has also been used to investigate the effects of caffeine on adenosine signaling pathways.
Propiedades
IUPAC Name |
(3S)-3-(2,4-dichlorophenyl)sulfonylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2S.ClH/c11-7-1-2-10(9(12)5-7)16(14,15)8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNCPORJJOWQAW-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-](/img/structure/B3238740.png)




![Ethyl 2-[(6-Bromo-5-fluoro-4-methyl-2-nitro-3-pyridyl)oxy]acetate](/img/structure/B3238773.png)







